Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate
Overview
Description
Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate: is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This compound, in particular, has garnered attention due to its potential therapeutic properties and utility in various scientific research applications.
Mechanism of Action
Target of Action
subtilis, E coli, P vulgaris and S. aureus .
Mode of Action
It is known that the compound is an active pharmaceutical intermediate . It has been suggested that the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes .
Biochemical Pathways
It is known that thiophene derivatives can have significant impacts on various biochemical pathways .
Result of Action
It is known that thiophene derivatives can have significant inhibitory effects against various organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Gewald synthesis, which involves the condensation of a β-ketoester with elemental sulfur and an amine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene derivatives, and substituted thiophene derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, this compound has been studied for its potential antimicrobial, antioxidant, and anticancer properties. Thiophene derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry due to its ability to interact with various biological targets. It has been investigated for its potential use in treating diseases such as cancer, bacterial infections, and inflammation.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure makes it suitable for applications requiring stability and reactivity.
Comparison with Similar Compounds
Ethyl 2-aminobenzo[b]thiophene-3-carboxylate
Methyl 2-aminobenzo[b]thiophene-3-carboxylate
Methyl 2-hydroxybenzo[b]thiophene-3-carboxylate
Uniqueness: Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate stands out due to its specific structural features, such as the presence of the oxo group at the 4-position and the carboxylate group at the 5-position. These features contribute to its unique reactivity and biological activity compared to other thiophene derivatives.
Properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h4-5,7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXRNQUMRJNRMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1=O)C=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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